molecular formula C18H12N2O B13939369 Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- CAS No. 502422-32-4

Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]-

Cat. No.: B13939369
CAS No.: 502422-32-4
M. Wt: 272.3 g/mol
InChI Key: DTCUYJPWUOVEAD-UHFFFAOYSA-N
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Description

Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- is a heterocyclic aromatic compound that combines the structural features of pyridine, naphthalene, and oxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with 1-naphthaldehyde to form an intermediate Schiff base, which is then cyclized with an appropriate reagent to form the oxazole ring . The reaction conditions often require the use of solvents such as dichloromethane or chloroform and catalysts like acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine or naphthalene rings .

Mechanism of Action

The mechanism of action of Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- is unique due to its combination of structural features from pyridine, naphthalene, and oxazole.

Properties

CAS No.

502422-32-4

Molecular Formula

C18H12N2O

Molecular Weight

272.3 g/mol

IUPAC Name

2-naphthalen-1-yl-4-pyridin-2-yl-1,3-oxazole

InChI

InChI=1S/C18H12N2O/c1-2-8-14-13(6-1)7-5-9-15(14)18-20-17(12-21-18)16-10-3-4-11-19-16/h1-12H

InChI Key

DTCUYJPWUOVEAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=CO3)C4=CC=CC=N4

Origin of Product

United States

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